1,1'-Diethylferrocene
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Overview
Description
1,1’-Diethylferrocene, also known as Bis(ethylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C14H18Fe. It is a derivative of ferrocene, where two ethyl groups replace the hydrogen atoms on the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,1’-Diethylferrocene is an organometallic compound
Mode of Action
A study has shown that it reacts with peroxides in organic solvents . The reactivity of 1,1’-Diethylferrocene is significantly lower than that of some other ferrocene derivatives, and it undergoes oxidation at a notable rate only in the presence of Brønsted acids . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the targets’ function.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Diethylferrocene. For instance, the presence of Brønsted acids has been shown to increase its reactivity . Additionally, its insolubility in water could limit its use in aqueous environments .
Preparation Methods
1,1’-Diethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting acetylferrocene to yield 1,1’-diethylferrocene .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Diethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, strong acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Comparison with Similar Compounds
1,1’-Diethylferrocene can be compared with other ferrocene derivatives, such as:
Ferrocene: The parent compound, ferrocene, lacks the ethyl groups and has different reactivity and stability profiles.
1,1’-Diacetylferrocene: This compound has acetyl groups instead of ethyl groups, leading to different chemical properties and applications.
Vinylferrocene: The presence of vinyl groups in this compound imparts unique reactivity, particularly in polymerization reactions.
The uniqueness of 1,1’-Diethylferrocene lies in its balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
1-ethylcyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVWCLJWGEOOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-97-8 |
Source
|
Record name | Ferrocene, 1,1′-diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(ethylcyclopentadienyl)iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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